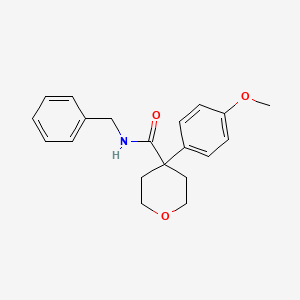

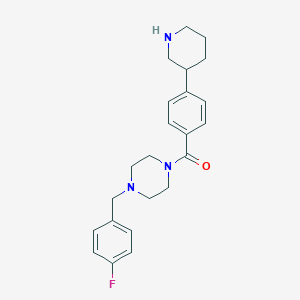

![molecular formula C18H14N2 B5624673 3-甲基-2-苯基咪唑并[2,1-a]异喹啉 CAS No. 61001-08-9](/img/structure/B5624673.png)

3-甲基-2-苯基咪唑并[2,1-a]异喹啉

描述

Synthesis Analysis

The synthesis of compounds related to 3-methyl-2-phenylimidazo[2,1-a]isoquinoline often involves the utilization of catalysts and specific reactants to facilitate the formation of the imidazoisoquinoline core. For example, the catalytic system comprising 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane has demonstrated efficiency in synthesizing hydroquinazoline derivatives under solvent-free conditions, showcasing the potential pathways for synthesizing related compounds (Kefayati, Asghari, & Khanjanian, 2012). Additionally, environmentally benign routes have been developed for the synthesis of benzimidazo[2,1-a]isoquinoline by reacting substituted alkynylbenzaldehydes with ortho-phenylenediamines, indicating the versatility in synthesizing imidazoisoquinoline structures (Mishra et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinolin-2-ium chloride, provides insights into the conformation and bonding patterns within the imidazoisoquinoline framework. X-ray diffraction studies reveal specific conformational details, such as the twist–boat conformation of the tetrahydropyridine ring, and the formation of centrosymmetric dimers through hydrogen bonding, highlighting the intricate molecular architecture of these compounds (Okmanov et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of imidazoisoquinoline derivatives are characterized by their reactivity and potential for further functionalization. For instance, the synthesis of novel functionalized dihydroimidazo[2,1-a]isoquinolines involves reactions with dialkyl acetylenedicarboxylates, indicating the compound's versatility in undergoing various chemical transformations (Arab-Salmanabadi, Dorvar, & Notash, 2015).

科学研究应用

1. 抗肿瘤活性3-甲基-2-苯基咪唑并[2,1-a]异喹啉及其类似物已证明具有显着的抗肿瘤活性。例如,2,3-二氢咪唑并[2,1-a]异喹啉的某些衍生物在各种人类肿瘤细胞系中显示出有效的抗肿瘤作用。一种特定的衍生物 SDZ 62–434 被发现比临床细胞抑制剂依德福新在体外和体内试验中更有效,目前正在欧洲进行临床试验 (Cheon 等,1997)。其他研究重点介绍了这些化合物的合成和构效关系,强调了它们作为抗肿瘤剂的潜力 (Cheon 等,1998)。

2. 合成和化学性质研究还集中在咪唑并[2,1-a]异喹啉和相关化合物的合成上。例如,已经开发了一种由碘化铜(I)催化的氧化 C(sp(2))-H 官能化过程,用于在温和的需氧条件下用乙烯基叠氮化物合成 2-苯基咪唑并[2,1-a]异喹啉 (Donthiri 等,2014)。此外,已经合成了新型官能化二氢咪唑并[2,1-a]异喹啉和二氢咪唑并[2,1-a]喹啉,其中一种化合物进行了单晶 X 射线衍射研究以更好地了解其结构 (Arab-Salmanabadi 等,2015)。

3. 仿生合成仿生方法已用于异喹啉衍生物的合成,包括二氢咪唑并[2,1-a]异喹啉。这些方法提供了对新化学结构的立体选择性访问,并能够进行进一步的修饰以探索其潜在应用 (Sieck 等,2005)。

4. 微波加速合成使用微波加速串联工艺已经实现了苯并咪唑并[2,1-a]异喹啉的高效直接合成。这种创新方法允许单个合成操作执行多个化学转化,表明这些化合物具有更有效的生产潜力 (Okamoto 等,2009)。

未来方向

The introduction of trifluoromethyl groups at the phenyl ring of mpmt and to mtfpmt blue shifts the emission spectra of Ir 3+ complexes by about 50 nm, and the corresponding emission peaks in CH 2 Cl 2, which shifted from 545 to 613 nm, were observed at room temperature with an increase in the corresponding internal quantum efficiencies (IQEs) from 5.8% to 31.6% . These results suggest that the title complexes have potential applications in LED chips and OLEDs .

属性

IUPAC Name |

3-methyl-2-phenylimidazo[2,1-a]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-13-17(15-8-3-2-4-9-15)19-18-16-10-6-5-7-14(16)11-12-20(13)18/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSVMMHTRNMWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61001-08-9 | |

| Record name | 3-Methyl-2-phenylimidazo(2,1-a)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061001089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-PHENYLIMIDAZO(2,1-A)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2DU95ZMH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)

![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)

![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(3-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}-2-hydroxyacetamide dihydrochloride](/img/structure/B5624637.png)

![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)

![2-adamantyl[2-(diethylamino)ethyl]methylamine](/img/structure/B5624662.png)

![1-(cyclopentylcarbonyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5624683.png)